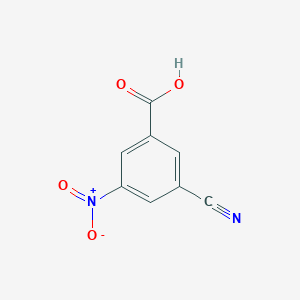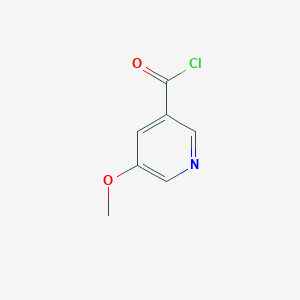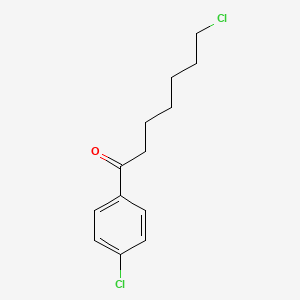
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro-substituted phenyl group and a heptane chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane typically involves the reaction of 4-chlorobenzyl chloride with a suitable heptane derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 4-chlorobenzyl chloride reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with a heptanone derivative to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 7-chloro-1-(4-chlorophenyl)heptanoic acid.
Reduction: Formation of 7-chloro-1-(4-chlorophenyl)heptanol.
Substitution: Formation of derivatives where the chloro groups are replaced by other functional groups.
Scientific Research Applications
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The chloro-substituted phenyl group can interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(4-bromophenyl)-1-oxoheptane: Similar structure but with a bromine atom instead of chlorine.
7-Chloro-1-(4-fluorophenyl)-1-oxoheptane: Similar structure but with a fluorine atom instead of chlorine.
7-Chloro-1-(4-methylphenyl)-1-oxoheptane: Similar structure but with a methyl group instead of chlorine.
Uniqueness
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is unique due to the presence of two chloro groups, which can significantly influence its reactivity and interactions with other molecules. The specific positioning of these groups can affect the compound’s chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
7-chloro-1-(4-chlorophenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMGNGNUMRNRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622005 |
Source


|
| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76852-66-9 |
Source


|
| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
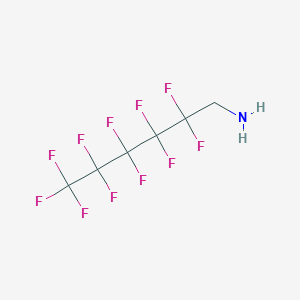
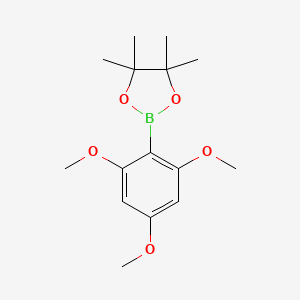
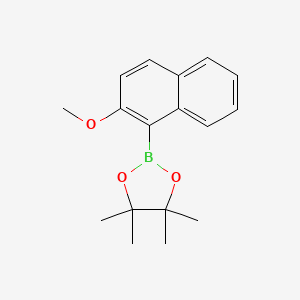
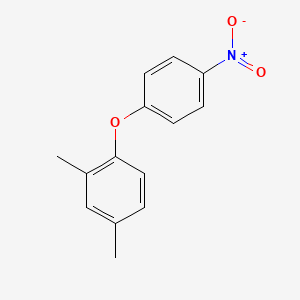
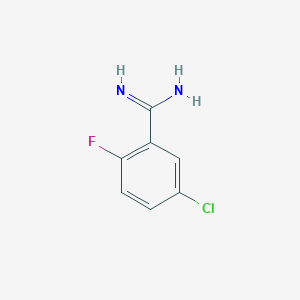
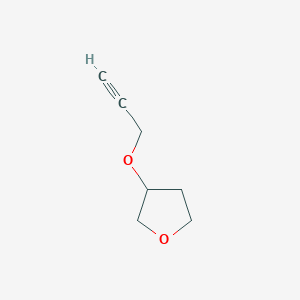
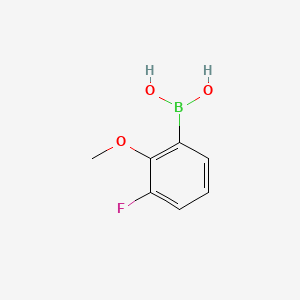
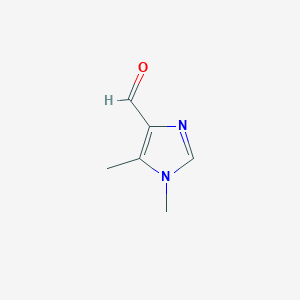
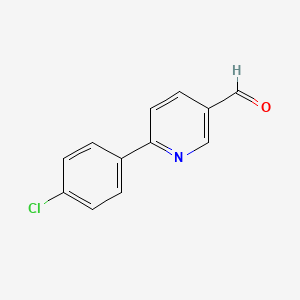
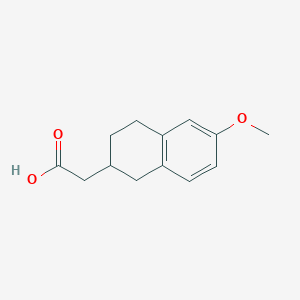
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)
